molecular formula C8H10N2O2 B15304249 5-Amino-2-(aminomethyl)benzoic acid

5-Amino-2-(aminomethyl)benzoic acid

Katalognummer: B15304249
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: VZEGUMHZILQMNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(aminomethyl)benzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, characterized by the presence of amino groups at the 5 and 2 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of methyl benzoate, followed by reduction and subsequent amination. The reaction conditions typically involve the use of strong acids and bases, as well as reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and high-pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substituting agents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(aminomethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(aminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Amino-2-(aminomethyl)benzoic acid include:

  • 2-Amino-5-methylbenzoic acid
  • 4-Aminobenzoic acid
  • 5-Amino-2-nitrobenzoic acid

Uniqueness

What sets this compound apart is its unique substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s dual amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

5-amino-2-(aminomethyl)benzoic acid

InChI

InChI=1S/C8H10N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4,9-10H2,(H,11,12)

InChI-Schlüssel

VZEGUMHZILQMNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)C(=O)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.